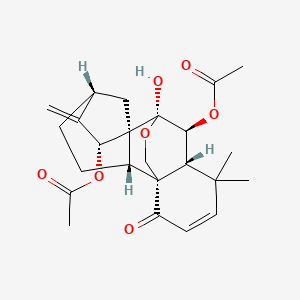

Odonicin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,5R,7R,8S,9S,10S,11R)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15-,16+,18-,19-,20+,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZWMBLJPXPZSQ-CMJIRCKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@]3(CO[C@]1([C@]45[C@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)C(=O)C=CC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oridonin's Anti-Cancer Mechanisms in Breast Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin, a natural diterpenoid compound isolated from Rabdosia rubescens, has demonstrated significant anti-tumor activity in various cancer types, including breast cancer. This technical guide provides an in-depth exploration of the molecular mechanisms through which Oridonin exerts its therapeutic effects against breast cancer. It details the compound's impact on critical cellular processes such as apoptosis, cell cycle progression, metastasis, and angiogenesis. The guide summarizes key quantitative data, outlines detailed experimental protocols for foundational research, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with high efficacy and low toxicity is a critical area of research. Oridonin has emerged as a promising candidate due to its multi-target effects on cancer cells. This document synthesizes the current understanding of Oridonin's mechanism of action in breast cancer, providing a technical resource for the scientific community.

Core Mechanisms of Action

Oridonin's anti-cancer effects in breast cancer are multifaceted, involving the modulation of numerous signaling pathways that govern cell survival, proliferation, and metastasis.

Induction of Apoptosis

Oridonin is a potent inducer of apoptosis in breast cancer cells through both intrinsic and extrinsic pathways.[1] It has been shown to modulate the expression of key apoptotic regulators. For instance, Oridonin triggers a reduction in the Bcl-2/Bax ratio and increases the expression of cleaved PARP and Fas.[1] This suggests activation of the mitochondrial and death receptor-mediated apoptotic pathways. Furthermore, Oridonin can induce apoptosis by enhancing autophagy in breast cancer cells.[2]

Cell Cycle Arrest

The compound effectively halts the progression of the cell cycle in breast cancer cells. In MCF-7 cells, Oridonin induces cell cycle arrest at the G2/M phase.[1][3] In contrast, it causes an accumulation of MDA-MB-231 cells in the Sub-G1 phase, indicative of apoptosis.[1][3] A recent study has also demonstrated that Oridonin can arrest 4T1 breast cancer cells in the S phase by modulating the expression of cell cycle-related proteins such as p53, CDK2, and p21.[4][5]

Inhibition of Metastasis and Invasion

Metastasis is a primary contributor to breast cancer mortality. Oridonin has been shown to significantly suppress the migration and invasion of highly metastatic breast cancer cells, such as MDA-MB-231 and 4T1 cells.[1][6] This is achieved, in part, by decreasing the activation of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1] Additionally, Oridonin regulates the Integrin β1/FAK pathway, which is involved in cell adhesion and migration.[1] The compound also inhibits the epithelial-mesenchymal transition (EMT), a key process in metastasis, by increasing the expression of E-cadherin and decreasing N-cadherin, Vimentin, and Snail.[6]

Anti-Angiogenic Effects

Tumor growth and metastasis are dependent on the formation of new blood vessels, a process known as angiogenesis. Oridonin exhibits potent anti-angiogenic properties. It suppresses the tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.[6][7] This effect is mediated by the downregulation of the HIF-1α/VEGF signaling pathway, leading to decreased expression of VEGF-A and its receptor, VEGFR-2.[6][7] Furthermore, Oridonin has been shown to decrease micro-vessel density in vivo.[6]

Key Signaling Pathways Modulated by Oridonin

Oridonin's diverse anti-cancer activities are a result of its ability to interfere with multiple intracellular signaling cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in breast cancer.[8] Oridonin has been identified as a potential ATP-competitive inhibitor of AKT1.[8][9] It effectively suppresses the phosphorylation of Akt and downstream targets like mTOR and S6 ribosomal protein.[8][9] This inhibition of the PI3K/Akt/mTOR pathway contributes significantly to Oridonin's anti-proliferative and pro-apoptotic effects.[4][5] Some studies suggest Oridonin's impact on this pathway is linked to the inhibition of branched-chain amino acid biosynthesis.[4][5]

Notch Signaling Pathway

The Notch signaling pathway is implicated in breast cancer development and metastasis. Oridonin has been shown to inhibit the growth and metastasis of breast cancer by blocking this pathway.[10][11] It achieves this by decreasing the expression of Notch receptors (Notch 1-4).[10][11] The inhibition of Notch signaling by Oridonin leads to increased apoptosis.[10][11]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route involved in cancer cell proliferation and survival. An analogue of Oridonin, CYD0682, has been shown to suppress breast cancer growth, angiogenesis, and metastasis by inhibiting the ANGPTL4/MAPK signaling axis.[12] This compound was found to inhibit the phosphorylation of p38, ERK, and JNK in HUVECs.[12]

NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key player in inflammation and cancer. Oridonin has been reported to suppress the NF-κB pathway, contributing to its anti-inflammatory and anti-cancer effects.[1][2] It has been observed to decrease the expression of NF-κB (p65), IKKα, and IKKβ in MDA-MB-231 cells.[1]

STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including triple-negative breast cancer (TNBC), and promotes cell proliferation and survival. An Oridonin-derived analog, CYD0618, has been shown to inhibit the activation of STAT3 and other STAT family members, demonstrating potent activity against TNBC cells.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Oridonin in breast cancer.

Table 1: In Vitro Cytotoxicity of Oridonin in Breast Cancer Cell Lines

| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| 4T1 | CCK8 | ~20 | 24 | [4] |

| MCF-7 | CCK8 | ~15 | 24 | [4] |

| MDA-MB-231 | CCK8 | ~25 | 24 | [4] |

| MCF-7 | MTT | Not specified | 24, 48, 72 | [1] |

| MDA-MB-231 | MTT | Not specified | 24, 48, 72 | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of Oridonin in Xenograft Models

| Animal Model | Cell Line | Treatment Dose (mg/kg) | Treatment Duration (days) | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |

| Nude Mice | 4T1 | 1 | 28 | 33 | 31 | [10] |

| Nude Mice | 4T1 | 5 | 28 | 72 | 84 | [10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT/CCK8)

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231, 4T1) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Oridonin or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The formazan crystals are then dissolved in 150 µL of DMSO.

-

CCK8 Assay: 10 µL of CCK8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm for MTT or 450 nm for CCK8.

-

Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

Western Blot Analysis

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, Notch1, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the chamber is not coated.

-

Cell Seeding: Breast cancer cells are resuspended in serum-free medium and seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plate is incubated for 12-48 hours at 37°C.

-

Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The stained cells are counted under a microscope in several random fields.

Xenograft Tumor Model

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Cell Implantation: Breast cancer cells (e.g., 4T1) are injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomly assigned to treatment groups and administered Oridonin (e.g., intraperitoneally) or vehicle control daily or on a specified schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Oridonin blocks the Notch signaling pathway in breast cancer.

Caption: Oridonin inhibits key pathways involved in breast cancer metastasis.

Experimental Workflow Diagrams

Caption: A typical workflow for Western Blot analysis.

Caption: Workflow for a Transwell migration/invasion assay.

Conclusion and Future Directions

Oridonin demonstrates significant potential as a therapeutic agent for breast cancer by targeting multiple key pathways involved in tumorigenesis and progression. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis and angiogenesis underscores its promise. While preclinical studies are encouraging, further research is warranted. The development of Oridonin derivatives with improved bioavailability and potency is an active area of investigation.[2] Future clinical trials are necessary to establish the safety and efficacy of Oridonin and its analogs in breast cancer patients. This technical guide provides a solid foundation for researchers and drug developers to advance the study of this promising natural compound.

References

- 1. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin inhibits VEGF-A-associated angiogenesis and epithelial-mesenchymal transition of breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel oridonin analogue, CYD0682, suppresses breast cancer growth, angiogenesis, and metastasis by inhibiting the ANGPTL4/MAPK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Oridonin Signaling Pathways in Glioblastoma: A Technical Guide for Researchers

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a persistently poor prognosis.[1] Standard therapeutic regimens offer limited survival benefits, necessitating the exploration of novel therapeutic agents.[2][3] Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-tumor activities across various cancers, including glioblastoma.[2][3][4] This technical guide provides an in-depth examination of the core signaling pathways modulated by Oridonin in glioblastoma cells. It synthesizes current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. This document details the molecular mechanisms of Oridonin, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the complex signaling networks involved.

Core Signaling Pathways Modulated by Oridonin in Glioblastoma

Oridonin exerts its anti-glioblastoma effects by targeting multiple critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression. The following sections delineate these key pathways and Oridonin's mechanism of action within each.

The Hippo/YAP Signaling Pathway

The Hippo/YAP pathway is a crucial regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development. In glioblastoma, Oridonin has been shown to suppress oncogenesis by inhibiting this pathway.[5][6] Treatment with Oridonin leads to an increase in the phosphorylation of Yes-associated protein (YAP), which promotes its cytoplasmic retention and degradation, thereby preventing its translocation to the nucleus where it would otherwise activate transcription of pro-proliferative and anti-apoptotic genes like c-Myc.[5][6] This action is associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3.[5][6]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, including glioblastoma, constitutive activation of NF-κB promotes tumor cell survival and resistance to therapy.[2][7] Oridonin has been shown to inhibit the NF-κB signaling pathway.[2][4] By suppressing NF-κB activity, Oridonin downregulates the expression of its target genes, such as the anti-apoptotic protein Bcl-2.[2] This inhibition contributes to the activation of the mitochondrial-mediated apoptosis pathway.[2]

The PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell growth, proliferation, and survival. Oridonin has been reported to modulate these pathways to induce apoptosis and cell cycle arrest in glioblastoma.[4][8] Specifically, Oridonin can downregulate the PI3K/Akt survival pathway.[4] In the context of MAPK signaling, Oridonin's effects can be complex, sometimes involving the activation of pro-apoptotic kinases like JNK and p38, while potentially inactivating pro-survival kinases like ERK1/2 in certain cancer types.[4][9] This differential regulation shifts the cellular balance towards apoptosis.

References

- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. Oridonin inhibits tumor growth in glioma by inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oridonin suppresses the growth of glioblastoma cells via inhibiting Hippo/YAP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory protein converts glioblastoma cells into most aggressive version | MD Anderson Cancer Center [mdanderson.org]

- 8. Oridonin Enhances Radiotherapy Efficacy by Inducing Late-Stage Cell Death and G2/M Arrest in U87MG Glioma Cells [mejc.sums.ac.ir]

- 9. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Oridonin as a Covalent Inhibitor of the NLRP3 Inflammasome: A Technical Guide

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a wide array of inflammatory diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[3][4][5][6][7] This has rendered the NLRP3 inflammasome a prime therapeutic target for the development of novel anti-inflammatory agents.

Oridonin, a bioactive ent-kaurane diterpenoid extracted from the traditional Chinese medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-inflammatory properties.[3][8] Extensive research has identified Oridonin as a specific, covalent inhibitor of the NLRP3 inflammasome.[3][4][5][6][7][9][10][11] This technical guide provides an in-depth overview of the mechanism of action of Oridonin, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its interaction with the NLRP3 inflammasome.

Mechanism of Action: Covalent Modification and Inhibition

The activation of the NLRP3 inflammasome is a tightly regulated two-step process involving a "priming" signal and an "activation" signal.[1]

-

Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][8]

-

Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances like monosodium urate (MSU), and pore-forming toxins like nigericin, can trigger this second signal.[12] This leads to a series of events including potassium efflux, which induces the assembly of the inflammasome complex.[1] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein), and pro-caspase-1.[1][8] A crucial step in this assembly is the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7).[4][7][8][9] The assembled inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms for secretion.[8][9][13]

Oridonin exerts its inhibitory effect by directly targeting the NLRP3 protein in the activation step. It acts as a specific and covalent inhibitor.[3][4][5][6][7][9][10][11] The core mechanism involves:

-

Covalent Bonding: Oridonin possesses an α,β-unsaturated carbonyl group which acts as a Michael acceptor.[10] This group forms a stable, covalent bond with the thiol group of Cysteine 279 (Cys279) located within the NACHT domain of the NLRP3 protein.[3][4][7][8][9][10][14]

-

Blocking NLRP3-NEK7 Interaction: The covalent modification of Cys279 by Oridonin sterically hinders the interaction between the NLRP3 NACHT domain and NEK7.[3][4][7][8][9] This interaction is an essential prerequisite for the conformational changes that lead to inflammasome assembly.

-

Inhibition of Inflammasome Assembly: By preventing the NLRP3-NEK7 association, Oridonin effectively blocks the subsequent steps of inflammasome activation, including NLRP3 oligomerization and the recruitment of the ASC adaptor protein.[1][3][10]

-

Suppression of Cytokine Maturation: The failure to assemble a functional inflammasome complex prevents the activation of caspase-1. Consequently, the cleavage and maturation of pro-IL-1β and pro-IL-18 are inhibited, leading to a significant reduction in the secretion of these potent inflammatory cytokines.[9]

Notably, Oridonin's inhibitory action is highly specific to the NLRP3 inflammasome. Studies have shown it does not affect the activation of other inflammasomes, such as AIM2 or NLRC4, nor does it interfere with the upstream priming step.[1][9][15]

Signaling Pathway Visualizations

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Caption: Oridonin's Mechanism of NLRP3 Inflammasome Inhibition.

Quantitative Data Summary

The efficacy of Oridonin and its derivatives as NLRP3 inhibitors has been quantified across various assays. The data below is compiled from multiple studies to provide a comparative overview.

| Parameter | Compound | Assay Type | Cell Line / System | Value | Reference |

| Binding Affinity (KD) | Oridonin | Microscale Thermophoresis (MST) | Purified GFP-NLRP3 | ~52.5 nM | [3] |

| IC50 (NLRP3 Activity) | Oridonin | IL-1β Release Assay | Mouse BMDMs | 0.75 µM | [16] |

| IC50 (IL-1β Secretion) | Oridonin Derivative 4b | ELISA | LPS-stimulated RAW 264.7 | 0.22 ± 0.02 µM | [8] |

| IC50 (IL-1β Secretion) | Oridonin Derivative 4c | ELISA | LPS-stimulated RAW 264.7 | 0.21 ± 0.02 µM | [8] |

| IC50 (IL-6 Secretion) | Oridonin Derivative 4b | ELISA | LPS-stimulated RAW 264.7 | 0.23 ± 0.02 µM | [8] |

| IC50 (IL-6 Secretion) | Oridonin Derivative 4c | ELISA | LPS-stimulated RAW 264.7 | 0.21 ± 0.03 µM | [8] |

| In Vivo Efficacy | Oridonin (20 mg/kg) | RT-PCR | Atherogenic Rabbit Model | Significant (p=0.001) decline in NLRP3 inflammasome mRNA expression vs. control | [9] |

Detailed Experimental Protocols

The identification of Oridonin as a covalent NLRP3 inhibitor has been substantiated by a series of key experiments. The detailed methodologies for these assays are outlined below.

Inflammasome Activation and Inhibition Assay

This assay is fundamental for assessing the inhibitory effect of a compound on NLRP3 activation.

-

Cell Preparation: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured for 6-7 days in DMEM supplemented with 10% FBS and 30% L929 cell supernatant.[11]

-

Priming (Signal 1): BMDMs are seeded in plates and primed with ultrapure lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.[17]

-

Inhibition: Cells are pre-treated with various concentrations of Oridonin or a vehicle control for 1 hour before activation.

-

Activation (Signal 2): The NLRP3 inflammasome is activated by adding stimuli such as Nigericin (5 µM), ATP (5 mM), or MSU crystals (150 µg/mL) for a defined period (e.g., 1 hour).[17]

-

Measurement: Supernatants are collected and centrifuged to remove cell debris. The concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Cell lysates can be analyzed by Western blot to assess pro-caspase-1 cleavage into the active p20 subunit.[3]

ASC Oligomerization Assay

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly, and assesses the inhibitor's ability to block it.

-

Cell Treatment: Primed BMDMs are treated with Oridonin and stimulated as described above.

-

Lysis: Cells are lysed in a buffer containing Triton X-100. The Nonidet P-40-insoluble fraction, which contains the large ASC specks, is pelleted by centrifugation.[3]

-

Cross-linking: The pellet is washed and resuspended in PBS. The ASC proteins within the pyroptosome are then cross-linked using fresh disuccinimidyl suberate (DSS) for 30 minutes at 37°C.[17]

-

Western Blotting: The reaction is stopped, and samples are boiled in SDS loading buffer. The cross-linked samples are resolved on an SDS-PAGE gel and immunoblotted using an anti-ASC antibody to visualize ASC monomers, dimers, and high-molecular-weight oligomers. A reduction in oligomers in Oridonin-treated samples indicates inhibition.[3][17]

Biotinylated Oridonin Pulldown Assay

This assay demonstrates the direct physical interaction between Oridonin and its target protein.

-

Probe Synthesis: Oridonin is chemically modified to attach a biotin tag (bio-Ori), allowing it to be captured by streptavidin beads.[3]

-

Cell Lysate Preparation: LPS-primed BMDMs or HEK293T cells overexpressing Flag-tagged NLRP3 are lysed.[3]

-

Incubation and Pulldown: The cell lysates are incubated with bio-Ori for approximately 2 hours. Streptavidin-coated agarose beads are then added to the mixture to pull down the bio-Ori and any proteins bound to it.[3] For competition experiments, an excess of untagged Oridonin is added along with bio-Ori.[3]

-

Detection: The beads are washed to remove non-specific binders. The bound proteins are eluted, separated by SDS-PAGE, and analyzed by Western blotting using an anti-NLRP3 antibody. Detection of NLRP3 in the pulldown fraction, which is reduced in the competition sample, confirms a direct interaction.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm drug-target engagement within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[12][18][19]

-

Cell Treatment: Intact cells (e.g., THP-1 monocytes or BMDMs) are treated with Oridonin or a vehicle control.[12][20]

-

Heating: The cell suspension is divided into several aliquots, and each is heated to a different temperature for a short duration (e.g., 3 minutes) across a defined temperature gradient (e.g., 43°C to 65°C).[12]

-

Lysis and Fractionation: Cells are lysed by repeated freeze-thaw cycles. The aggregated, denatured proteins are separated from the soluble protein fraction by high-speed centrifugation.[12]

-

Analysis: The amount of soluble NLRP3 remaining in the supernatant at each temperature is quantified by Western blotting. The binding of Oridonin is expected to stabilize the NLRP3 protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.[12][20]

Experimental Workflow Visualizations

Caption: Workflow for Biotinylated Oridonin Pulldown Assay.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Oridonin stands out as a well-characterized natural product inhibitor of the NLRP3 inflammasome. Its specific, covalent binding to Cysteine 279 in the NACHT domain presents a unique mechanism for disrupting inflammasome assembly by blocking the critical NLRP3-NEK7 interaction.[3][4][7][8][9][10] This direct targeting prevents downstream caspase-1 activation and the release of inflammatory cytokines IL-1β and IL-18. The potent and specific anti-inflammatory activity demonstrated in numerous preclinical models of NLRP3-driven diseases, such as gouty arthritis, peritonitis, and type 2 diabetes, underscores its therapeutic potential.[3][4][5][6][7][21] The detailed understanding of its mechanism of action, supported by robust experimental evidence, positions Oridonin and its optimized derivatives as promising lead compounds for the development of novel therapeutics against a wide range of inflammatory disorders.[8][22]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Costunolide covalently targets NACHT domain of NLRP3 to inhibit inflammasome activation and alleviate NLRP3-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 5. (PDF) Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. (2018) | Hongbin He | 573 Citations [scispace.com]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]

- 9. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Erianin: A Direct NLRP3 Inhibitor With Remarkable Anti-Inflammatory Activity [frontiersin.org]

- 14. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression • JML Journal of Medicine and Life [medandlife.org]

- 16. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 18. mdpi.com [mdpi.com]

- 19. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Oridonin's Anti-Inflammatory Efficacy via NF-κB Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of Oridonin, a natural diterpenoid compound, with a specific focus on its potent modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Oridonin has demonstrated significant therapeutic potential by mitigating inflammatory responses in various preclinical models. This document consolidates key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the investigation of Oridonin's bioactivity.

Introduction to Oridonin and the NF-κB Pathway

Oridonin, isolated from the medicinal herb Rabdosia rubescens, has garnered considerable attention for its diverse pharmacological activities, including its profound anti-inflammatory effects.[1] The NF-κB signaling cascade is a cornerstone of the inflammatory process, orchestrating the expression of a plethora of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Oridonin exerts its anti-inflammatory effects by intervening at critical junctures within this pathway.

Mechanism of Action: Oridonin's Interruption of NF-κB Signaling

Oridonin's primary anti-inflammatory mechanism involves the direct inhibition of the NF-κB signaling pathway. This is achieved through several key actions:

-

Inhibition of IκBα Phosphorylation and Degradation: Oridonin has been shown to suppress the phosphorylation of IκBα, a critical step for its degradation.[3] By preventing IκBα degradation, Oridonin effectively maintains the cytoplasmic sequestration of NF-κB, thereby inhibiting its activation.

-

Suppression of p65 Nuclear Translocation: Consequently, by stabilizing the NF-κB/IκBα complex, Oridonin significantly reduces the translocation of the active p65 subunit into the nucleus.[4][5] This has been visually confirmed through immunofluorescence studies.

-

Reduction of Pro-inflammatory Gene Expression: The inhibition of p65 nuclear translocation leads to a downstream decrease in the transcription and subsequent production of various pro-inflammatory cytokines and mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3]

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention by Oridonin.

Caption: Oridonin inhibits the NF-κB pathway by blocking IKK complex activity and p65 nuclear translocation.

Quantitative Analysis of Oridonin's Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, demonstrating the potent inhibitory effects of Oridonin and its derivatives on inflammatory markers.

Table 1: Inhibitory Concentration (IC50) of Oridonin Derivative (4c) on Cytokine Secretion

| Cytokine | Cell Line | Stimulant | IC50 (µM) | Reference |

| IL-1β | RAW 264.7 | LPS | 0.21 ± 0.02 | [3] |

| IL-6 | RAW 264.7 | LPS | 0.21 ± 0.03 | [3] |

Table 2: Effect of Oridonin on Cell Viability

| Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |

| OCI-AML3 | 24 | 3.27 ± 0.23 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Oridonin via the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like Oridonin.

Materials:

-

HeLa or HEK293T cells

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Control plasmid (e.g., Renilla luciferase plasmid)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture medium (DMEM with 10% FBS)

-

Inflammatory stimulant (e.g., TNF-α or LPS)

-

Oridonin

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Treatment: Pre-treat the cells with various concentrations of Oridonin for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 20 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by Oridonin compared to the stimulated control.

Western Blot for Phosphorylated p65 and IκBα

This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Inflammatory stimulant (e.g., LPS)

-

Oridonin

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency, then pre-treat with Oridonin for 1 hour followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

-

Cells grown on glass coverslips

-

Inflammatory stimulant (e.g., TNF-α)

-

Oridonin

-

Fixation solution (4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking solution (1% BSA in PBST)

-

Primary antibody (anti-p65)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with Oridonin, then stimulate with TNF-α.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.

-

Blocking: Block non-specific binding with 1% BSA.

-

Antibody Staining: Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto slides and visualize using a fluorescence microscope.

-

Analysis: Capture images and analyze the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of Oridonin on the NF-κB pathway.

Caption: A logical workflow for characterizing the anti-inflammatory properties of Oridonin.

Conclusion

Oridonin demonstrates robust anti-inflammatory properties by effectively targeting the NF-κB signaling pathway. Its ability to inhibit IκBα phosphorylation and subsequent p65 nuclear translocation positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Oridonin.

References

- 1. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oridonin induces NPM mutant protein translocation and apoptosis in NPM1c+ acute myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Oridonin-Induced Apoptosis in Osteosarcoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms underlying Oridonin-induced apoptosis in osteosarcoma cells. Oridonin, a diterpenoid isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-tumor effects, positioning it as a promising candidate for novel osteosarcoma therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Quantitative Effects of Oridonin on Osteosarcoma Cells

Oridonin has been shown to inhibit the proliferation and induce apoptosis in various osteosarcoma cell lines in a dose- and time-dependent manner.[1][2] The following tables summarize the key quantitative findings from multiple studies.

Table 1: IC50 Values of Oridonin in Osteosarcoma Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | IC50 Value (µM) | Treatment Time (hours) | Reference |

| U2OS | 30 | 24 | [3][4] |

| U-2OS | 19.56 ± 0.47 | 24 | [5] |

| U-2OS | 17.71 ± 0.62 | 48 | [5] |

| MG-63 | 12.29 ± 1.02 | 24 | [5] |

| MG-63 | 10.88 ± 0.72 | 48 | [5] |

| Saos-2 | ~20 | 48 | [6] |

| Saos-2 | 19.72 ± 0.75 | 24 | [5] |

| Saos-2 | 17.32 ± 0.42 | 48 | [5] |

| HOS | 13.22 ± 0.86 | 24 | [5] |

| HOS | 11.91 ± 0.58 | 48 | [5] |

| 143B | Not explicitly stated, but apoptosis and cell cycle arrest were observed. | 24 and 48 | [7][8] |

Table 2: Oridonin's Effect on Apoptosis-Related Protein Expression

Oridonin modulates the expression of key proteins involved in the apoptotic cascade.

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| U2OS, MG63, SaOS-2 | Oridonin | IAP | Down-regulated | [1][2] |

| U2OS | Oridonin | Bax | Up-regulated | [3][4] |

| U2OS | Oridonin | Bcl-2 | Down-regulated | [3][4] |

| U2OS | Oridonin | Caspase-3 | Up-regulated | [3][4] |

| U2OS | Oridonin | Caspase-9 | Up-regulated | [3][4] |

| MG-63, HOS | Oridonin | Bax/Bcl-2 ratio | Increased | [5][9] |

| MG-63, HOS | Oridonin | Cleaved Caspase-3 | Increased | [5][9] |

| MG-63, HOS | Oridonin | Cleaved Caspase-9 | Increased | [5][9] |

| 143B, U2OS | Oridonin | Bcl-2 | Promoted | [10] |

| 143B, U2OS | Oridonin | BAX | Suppressed | [10] |

| 143B, U2OS | Oridonin | cl-caspase3 | Suppressed | [10] |

| Saos-2 | Oridonin + Doxorubicin | Mcl-1, Bcl-2, Bcl-XL | Reduced expression | [6] |

Core Signaling Pathways in Oridonin-Induced Apoptosis

Oridonin exerts its pro-apoptotic effects by modulating several critical signaling pathways. The primary mechanisms involve the induction of the mitochondrial apoptotic pathway and the regulation of the PI3K/Akt and MAPK signaling cascades.

Mitochondrial Apoptosis Pathway

Oridonin triggers the intrinsic apoptosis pathway, which is centered around the mitochondria. This process involves the regulation of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential (MMP), the release of cytochrome c, and the subsequent activation of caspases.[5][9]

Caption: Oridonin induces the mitochondrial apoptosis pathway.

PI3K/Akt and MAPK Signaling Pathways

Oridonin has been shown to inactivate the pro-survival PI3K/Akt pathway while activating the stress-related MAPK pathways (p38 and JNK) and inactivating the ERK pathway in osteosarcoma cells.[1][2]

Caption: Oridonin modulates PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Oridonin-induced apoptosis in osteosarcoma cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Oridonin on osteosarcoma cells.

-

Cell Seeding: Seed osteosarcoma cells (e.g., U2OS, MG-63, Saos-2) in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Oridonin (e.g., 0-200 µM) for specified time periods (e.g., 24, 48 hours).[4] A vehicle control (DMSO) should be included.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of Oridonin concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Oridonin for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 106 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

-

Cell Lysis: After treatment with Oridonin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, total and phosphorylated Akt, ERK, p38, JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

References

- 1. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Oridonin inhibits the proliferation, migration and invasion of human osteosarcoma cells via suppression of matrix metalloproteinase expression and STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbuon.com [jbuon.com]

- 5. Oridonin exerts anticancer effect on osteosarcoma by activating PPAR-γ and inhibiting Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Oridonin inhibits the proliferation of human osteosarcoma cells by suppressing Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Oridonin exerts anticancer effect on osteosarcoma by activating PPAR-γ and inhibiting Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]

Oridonin's Regulation of the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2] Accumulating evidence demonstrates that a primary mechanism through which Oridonin exerts its effects is the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[3][4][5] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4][6] This technical guide provides an in-depth overview of Oridonin's interaction with the PI3K/Akt pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Cascade

The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and proliferation.[4] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (the gene encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[4] Oridonin has been shown to effectively counteract this aberrant signaling.[4]

Studies suggest that Oridonin functions as a potential ATP-competitive inhibitor of Akt.[4] Interestingly, Oridonin does not appear to significantly suppress the phosphorylation of PI3K itself, but rather inhibits the phosphorylation of Akt's downstream substrates, such as PRAS40 and the mTOR signaling proteins.[4] This targeted inhibition of Akt activity is a key event that triggers a cascade of anti-cancer effects. By inactivating the PI3K/Akt pathway, Oridonin facilitates the accumulation of the p53 tumor suppressor protein by downregulating its negative regulator, MDM2.[5] This leads to the suppression of cancer cell proliferation and the induction of apoptosis through caspase-mediated pathways.[5]

Quantitative Data on Oridonin's Efficacy

The following tables summarize the quantitative data from various studies, illustrating the dose- and time-dependent effects of Oridonin on cancer cell lines.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Reference |

| 4T1 | Breast Cancer | 24 | 3.53 µg/ml | [7] |

| 48 | 1.66 µg/ml | [7] | ||

| 72 | 0.95 µg/ml | [7] | ||

| MCF-7 | Breast Cancer | 24 | 8.38 µg/ml | [7] |

| 48 | 3.48 µg/ml | [7] | ||

| 72 | 2.50 µg/ml | [7] | ||

| MDA-MB-231 | Breast Cancer | 24 | 4.55 µg/ml | [7] |

| 48 | 1.14 µg/ml | [7] | ||

| 72 | 0.35 µg/ml | [7] | ||

| AGS | Gastric Cancer | 24 | ~30 | [8] |

| 48 | ~15 | [8] | ||

| 72 | ~10 | [8] | ||

| HGC27 | Gastric Cancer | 24 | >40 | [8] |

| 48 | ~25 | [8] | ||

| 72 | ~15 | [8] | ||

| MGC803 | Gastric Cancer | 24 | >40 | [8] |

| 48 | ~30 | [8] | ||

| 72 | ~20 | [8] | ||

| PC3 | Prostate Cancer | 24 | ~20 | [5] |

| DU145 | Prostate Cancer | 24 | >20 | [5] |

| AKT1 Kinase Activity | - | - | 8.4 | [9][10] |

| AKT2 Kinase Activity | - | - | 8.9 | [9][10] |

Table 2: Oridonin-Induced Apoptosis in Gastric Cancer Cells

| Cell Line | Oridonin Concentration (µM) | Apoptosis Rate (%) | Reference |

| HGC27 | 0 (Control) | 8.77 ± 1.51 | [8] |

| 10 | 16.63 ± 4.31 | [8] | |

| 20 | 26.33 ± 1.77 | [8] | |

| AGS | 0 (Control) | 6.80 ± 0.30 | [8] |

| 5 | 16.60 ± 3.23 | [8] | |

| 10 | 25.53 ± 3.54 | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying the effects of Oridonin.

Caption: Oridonin inhibits Akt, leading to downstream effects that promote apoptosis and cell cycle arrest.

Caption: A typical experimental workflow to investigate the effects of Oridonin on cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of Oridonin. These should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Oridonin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO or solubilization buffer

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[8][11]

-

Treat the cells with various concentrations of Oridonin for 24, 48, or 72 hours. Include a vehicle control (DMSO).[8]

-

After the incubation period, add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8][12]

-

If using MTT, remove the medium and add 150-200 µL of DMSO to dissolve the formazan crystals.[12] If using CCK-8, the plate can be read directly.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[8][12]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Oridonin for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[8]

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI to 100 µL of the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[8]

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated and control cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin or GAPDH to normalize the protein levels.

-

Conclusion

Oridonin demonstrates significant potential as an anti-cancer agent, primarily through its targeted inhibition of the PI3K/Akt signaling pathway. This leads to a cascade of events including the induction of apoptosis and cell cycle arrest in various cancer cell types. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of Oridonin. Further in-vivo studies are warranted to fully elucidate its clinical utility and to develop Oridonin and its derivatives as effective cancer therapies.[4][13]

References

- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of oridonin nanosuspension on cell proliferation and apoptosis of human prostatic carcinoma PC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Oridonin's Effect on MAPK Signaling in Cancer Cells: A Technical Guide

Abstract Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines. Its mechanism of action is multifaceted, with a pronounced impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, apoptosis, and survival. This technical guide provides an in-depth analysis of Oridonin's modulatory effects on the core components of the MAPK cascade—specifically the ERK, JNK, and p38 pathways. It summarizes key quantitative data, details essential experimental protocols for investigation, and presents visual diagrams of the signaling interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Oridonin as a cancer therapeutic.

Introduction

Oridonin: A Bioactive Diterpenoid

Oridonin is the primary active constituent of Rabdosia rubescens, an herb used in traditional Chinese medicine.[1][2] Extensive research has identified its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities, making it a compound of high interest in oncology.[1][2][3] Its anti-cancer effects are mediated through the modulation of numerous signaling pathways, including but not limited to NF-κB, Akt, and, most notably, the MAPK pathways.[3][4]

The MAPK Signaling Pathway in Cancer

The MAPK signaling network is a crucial intracellular cascade that transduces signals from the cell surface to the nucleus, governing fundamental cellular processes. In mammals, this network is primarily composed of three well-characterized parallel pathways:

-

Extracellular signal-Regulated Kinase (ERK): Typically activated by growth factors, the ERK1/2 pathway is most commonly associated with cell proliferation, survival, and differentiation.[4] Its constitutive activation is a hallmark of many cancers.

-

c-Jun N-terminal Kinase (JNK): Also known as the Stress-Activated Protein Kinase (SAPK), the JNK pathway is activated by environmental stresses and inflammatory cytokines. It plays a dual role but is frequently involved in the induction of apoptosis.[5][6]

-

p38 MAPK: Similar to JNK, the p38 pathway is responsive to stress stimuli and is primarily linked to apoptosis, inflammation, and cell cycle arrest.[6][7]

Dysregulation of these pathways is fundamental to tumorigenesis and cancer progression, making them prime targets for therapeutic intervention.

Oridonin's Modulation of the MAPK Pathway

Oridonin exerts a complex, often cell-type-dependent, modulatory effect on the MAPK cascade. The general mechanism involves the inhibition of the pro-survival ERK pathway while simultaneously activating the pro-apoptotic JNK and p38 pathways. This dual action effectively shifts the cellular balance away from proliferation and towards programmed cell death.

Inhibition of the Pro-Survival ERK Pathway

In numerous cancer types, including osteosarcoma, bladder cancer, and certain non-small cell lung cancers, Oridonin has been shown to decrease the phosphorylation and subsequent activation of ERK.[4][8][9] By suppressing the EGFR/ERK signaling axis, Oridonin can inhibit cancer cell migration, invasion, and adhesion.[3]

Activation of Pro-Apoptotic JNK and p38 Pathways

Conversely, Oridonin treatment consistently leads to the increased phosphorylation and activation of JNK and p38 MAPK in a variety of cancer cells, such as those of gastric, pancreatic, and oral cancers.[5][6][10][11] The activation of JNK is often linked to the initiation of caspase-dependent apoptosis, while p38 activation can contribute to both apoptosis and cell cycle arrest.[7][11] In colon cancer cells, for instance, Oridonin-induced activation of p38 MAPK has been shown to upregulate the tumor suppressor PTEN.[7]

Quantitative Analysis of Oridonin's Effects

The cytotoxic and signaling effects of Oridonin are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time (hours) | IC50 (µM) | Reference |

| HGC-27 | Gastric Cancer | 48 | 18.21 | [12] |

| AGS | Gastric Cancer | 48 | 20.14 | [12] |

| SGC-7901 | Gastric Cancer | 48 | 65.5 | [13] |

| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [14] |

| HepG2 | Hepatocellular Carcinoma | 48 | 24.90 | [14] |

| HCT116 | Colon Cancer | 48 | 23.75 | [15] |

| HCT8 | Colon Cancer | 48 | 18.64 | [15] |

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 | [16] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 | [16] |

Table: Modulation of MAPK Phosphorylation by Oridonin

| Cell Line | Pathway Component | Oridonin Conc. (µM) | Time (hours) | Effect on Phosphorylation | Reference |

| Osteosarcoma (U2OS, MG63) | p-ERK | Not specified | Not specified | Decreased | [4][8] |

| Osteosarcoma (U2OS, MG63) | p-JNK | Not specified | Not specified | Increased | [4][8] |

| Osteosarcoma (U2OS, MG63) | p-p38 | Not specified | Not specified | Increased | [4][8] |

| Pancreatic (Panc-1, Panc02) | p-JNK | 20, 40 | 24 | Increased | [5] |

| Pancreatic (Panc-1, Panc02) | p-Erk1/2 | 20, 40 | 24 | No significant change | [5] |

| Gastric (HGC-27) | p-JNK | Dose-dependent | Not specified | Increased | [11] |

| Gastric (HGC-27) | p-c-Jun | Dose-dependent | Not specified | Increased | [11] |

| Bladder (T24) | p-ERK | 2, 3 | Not specified | Decreased | [9] |

| HepG2 | p-ERK | 40 | 24 | Inhibited | [14] |

| HepG2 | p-JNK | 40 | 24 | Increased | [14] |

| HepG2 | p-p38 | 40 | 24 | Increased | [14] |

Key Experimental Protocols

Investigating the effects of Oridonin on MAPK signaling involves a standard set of molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

This protocol determines the concentration of Oridonin that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.[12][17]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Oridonin (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.1% DMSO).[5][12]

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[12]

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 4 hours at 37°C.[5][18]

-

Measurement:

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for MAPK Phosphorylation Analysis

This method is used to detect changes in the phosphorylation status of MAPK proteins.

-

Cell Treatment & Lysis: Culture cells to 70-80% confluency in 6-well plates. Treat with desired concentrations of Oridonin for the specified time. Harvest cells and lyse them in cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Apoptosis Detection

This protocol quantifies the percentage of cells undergoing apoptosis using Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Seed cells in 6-well plates and treat with Oridonin as described previously.[9]

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[18]

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[9][18]

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

Oridonin demonstrates significant potential as an anti-cancer agent through its targeted modulation of the MAPK signaling pathway. By concurrently inhibiting the pro-survival ERK cascade and activating the pro-apoptotic JNK and p38 cascades, Oridonin effectively induces cell cycle arrest and apoptosis in a wide range of cancer types. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers to further explore its therapeutic applications.

Future research should focus on elucidating the direct molecular targets of Oridonin that lead to these downstream effects on MAPK signaling. Investigating the efficacy of Oridonin in combination with conventional chemotherapeutics or other targeted therapies could reveal synergistic effects and provide novel strategies to overcome drug resistance. Furthermore, in vivo studies using patient-derived xenograft models are essential to validate these cellular mechanisms and advance Oridonin towards clinical application.

References

- 1. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oridonin induces G 2 / M cell cycle arrest and apoptosis through MAPK and p 53 signaling pathways in HepG 2 cells | Semantic Scholar [semanticscholar.org]

- 15. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. tandfonline.com [tandfonline.com]

The intricate Biosynthesis of Oridonin in Isodon rubescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin, a highly oxygenated ent-kaurane diterpenoid isolated from Isodon rubescens, has garnered significant attention for its potent anti-tumor and anti-inflammatory properties. Understanding its biosynthetic pathway is paramount for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on Oridonin biosynthesis, detailing the enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the ent-kaurane skeleton and its subsequent complex oxidative modifications. We present quantitative data on gene expression, detailed experimental protocols for key enzymatic and molecular biology assays, and visual representations of the biosynthetic and regulatory pathways to facilitate further research and exploitation of this valuable natural product.

The Core Biosynthetic Pathway of Oridonin

The biosynthesis of Oridonin begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids. The formation of the characteristic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs). Subsequent tailoring reactions, primarily hydroxylations and oxidations catalyzed by cytochrome P450 monooxygenases (CYP450s), decorate the scaffold to yield the final complex structure of Oridonin. The entire process is primarily localized in the shoot apex of Isodon rubescens.

From GGPP to ent-Kaurene: The Cyclization Cascade